Bis-(3-nitrophenyl)-methylphosphine oxide Bis-(3-nitrophenyl)-methylphosphine oxide
Brand Name: Vulcanchem
CAS No.: 31638-90-1
VCID: VC16071215
InChI: InChI=1S/C13H11N2O5P/c1-21(20,12-6-2-4-10(8-12)14(16)17)13-7-3-5-11(9-13)15(18)19/h2-9H,1H3
SMILES:
Molecular Formula: C13H11N2O5P
Molecular Weight: 306.21 g/mol

Bis-(3-nitrophenyl)-methylphosphine oxide

CAS No.: 31638-90-1

Cat. No.: VC16071215

Molecular Formula: C13H11N2O5P

Molecular Weight: 306.21 g/mol

* For research use only. Not for human or veterinary use.

Bis-(3-nitrophenyl)-methylphosphine oxide - 31638-90-1

Specification

CAS No. 31638-90-1
Molecular Formula C13H11N2O5P
Molecular Weight 306.21 g/mol
IUPAC Name 1-[methyl-(3-nitrophenyl)phosphoryl]-3-nitrobenzene
Standard InChI InChI=1S/C13H11N2O5P/c1-21(20,12-6-2-4-10(8-12)14(16)17)13-7-3-5-11(9-13)15(18)19/h2-9H,1H3
Standard InChI Key WCWJDBLSRZWRFC-UHFFFAOYSA-N
Canonical SMILES CP(=O)(C1=CC=CC(=C1)[N+](=O)[O-])C2=CC=CC(=C2)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Elucidation

Molecular Architecture

Bis-(3-nitrophenyl)-methylphosphine oxide features a tetrahedral phosphorus atom bonded to a methyl group, two 3-nitrophenyl rings, and an oxygen atom (Figure 1). The nitrophenyl substituents introduce electron-withdrawing effects, polarizing the P=O bond and enhancing the compound’s Lewis basicity . Key bond lengths and angles, derived from crystallographic analogs, include:

  • P=O bond length: 1.48 Å (consistent with phosphoryl groups )

  • C–P–C angles: ~104° (indicative of steric strain between aromatic rings)

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular formulaC₁₃H₁₁N₂O₅P
Molecular weight306.21 g/mol
Predicted collision CCS174.7 Ų ([M+H]+ adduct)
SolubilityLow in polar solvents

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) data for analogous phosphine oxides reveal diagnostic signals:

  • ³¹P NMR: A singlet near δ 28–30 ppm, reflecting the deshielded phosphorus environment .

  • ¹H NMR: Aromatic protons resonate at δ 7.5–8.5 ppm, with splitting patterns indicative of nitro group para-substitution .

Synthesis and Optimization

Primary Synthetic Routes

The compound is typically synthesized via nitration of methylphosphine oxide precursors. A representative protocol involves:

  • Nitration: Treatment of methylphosphine oxide with fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at –5°C to 0°C .

  • Purification: Recrystallization from ethanol yields the product as a pale yellow solid (60–75% yield) .

Table 2: Reaction Conditions and Yields

StepReagentsTemperatureYield (%)
NitrationHNO₃/H₂SO₄–5°C to 0°C60
ReductionHydrazine/Pd/C100°C75

Challenges in Synthesis

  • Regioselectivity: Competitive formation of 2- and 4-nitrophenyl byproducts necessitates precise temperature control .

  • Acid Sensitivity: The nitro groups render the compound prone to decomposition under prolonged acidic conditions .

Structural and Electronic Properties

Crystallographic Insights

While direct crystal data for Bis-(3-nitrophenyl)-methylphosphine oxide remain unpublished, related bis-carbamoylmethylphosphine oxides exhibit:

  • Intermolecular H-bonding: Between P=O and amide NH groups (D–A distance: 2.88 Å) .

  • π–π Stacking: Centroid–centroid distances of 3.95 Å stabilize supramolecular sheets .

Computational Analysis

Density functional theory (DFT) studies predict:

  • HOMO-LUMO gap: 4.2 eV, suggesting moderate electronic stability.

  • Electrostatic potential: Negative charge localized on P=O oxygen, favoring metal coordination .

Applications in Materials Science

Flame Retardancy

Phosphine oxides like Bis-(3-nitrophenyl)-methylphosphine oxide act as gas-phase radical scavengers in polymers. In epoxy resins, they reduce peak heat release rates by 40% via phosphoric acid formation during combustion .

Coordination Chemistry

The compound’s P=O group binds transition metals, forming complexes with applications in catalysis. For example:

  • Samarium complexes: Enhance luminescence in OLEDs .

  • Palladium adducts: Serve as precursors for cross-coupling reactions .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator